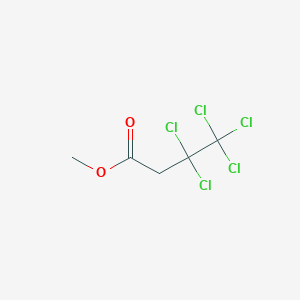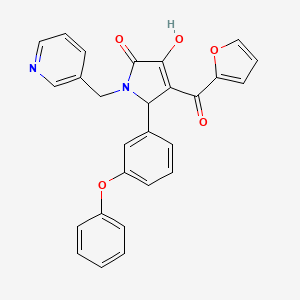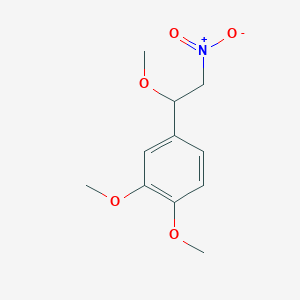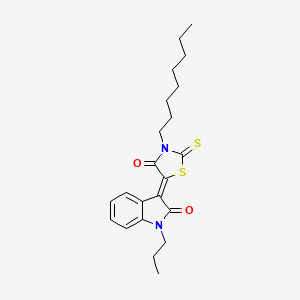
Methyl 3,3,4,4,4-pentachlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3,3,4,4,4-Pentachlorbutanoat ist eine organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die fünf Chloratome umfasst, die an einen Butanoatester gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3,3,4,4,4-Pentachlorbutanoat umfasst typischerweise die Chlorierung von Butansäurederivaten. Eine gängige Methode ist die Reaktion von Butansäure mit Thionylchlorid zur Bildung des entsprechenden Säurechlorids, gefolgt von der Veresterung mit Methanol. Die Reaktionsbedingungen erfordern häufig einen Katalysator und eine kontrollierte Temperatur, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Methyl-3,3,4,4,4-Pentachlorbutanoat kann großtechnische Chlorierungsprozesse unter Verwendung von Chlorgas und geeigneten Lösungsmitteln umfassen. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert, wobei die Sicherheit und die Umweltbelastung berücksichtigt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-3,3,4,4,4-Pentachlorbutanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Chloratome entfernen, was zu weniger chlorierten Butanoatestern führt.
Substitution: Chloratome können unter Verwendung nukleophiler Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator verwendet.
Substitution: Nukleophile wie Hydroxidionen oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Carbonsäuren ergeben, während die Reduktion weniger chlorierte Ester erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-3,3,4,4,4-Pentachlorbutanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexerer Moleküle.
Biologie: Die Forschung zu seiner biologischen Aktivität und seinem potenziellen Einsatz als bioaktive Verbindung ist im Gange.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Mechanismus, über den Methyl-3,3,4,4,4-Pentachlorbutanoat seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Vorhandensein mehrerer Chloratome kann seine Reaktivität und Bindungsaffinität beeinflussen und verschiedene biochemische Pfade beeinflussen.
Wirkmechanismus
The mechanism by which Methyl 3,3,4,4,4-pentachlorobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can influence its reactivity and binding affinity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-3,3,4,4-Tetrachlorbutanoat
- Methyl-3,3,4-Trichlorbutanoat
- Methyl-3,3-Dichlorbutanoat
Einzigartigkeit
Methyl-3,3,4,4,4-Pentachlorbutanoat ist aufgrund des Vorhandenseins von fünf Chloratomen einzigartig, was seine chemischen Eigenschaften und Reaktivität im Vergleich zu ähnlichen Verbindungen mit weniger Chloratomen erheblich beeinflusst. Dies macht es besonders nützlich für bestimmte synthetische Anwendungen, bei denen eine hohe Reaktivität gewünscht ist.
Eigenschaften
CAS-Nummer |
6655-53-4 |
|---|---|
Molekularformel |
C5H5Cl5O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
methyl 3,3,4,4,4-pentachlorobutanoate |
InChI |
InChI=1S/C5H5Cl5O2/c1-12-3(11)2-4(6,7)5(8,9)10/h2H2,1H3 |
InChI-Schlüssel |
SRGGMDFJRRKOFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C(Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11974838.png)


![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)


![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974884.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11974891.png)

![2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B11974906.png)

![(1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B11974920.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974927.png)
